Cas no 1780671-87-5 (4-(3,5-difluoro-2-methoxyphenyl)methylpiperidine)
4-(3,5-difluoro-2-methoxyphenyl)methylpiperidine Chemical and Physical Properties
Names and Identifiers
-
- 4-(3,5-difluoro-2-methoxyphenyl)methylpiperidine
- 1780671-87-5
- EN300-1800449
- 4-[(3,5-difluoro-2-methoxyphenyl)methyl]piperidine
-
- Inchi: 1S/C13H17F2NO/c1-17-13-10(7-11(14)8-12(13)15)6-9-2-4-16-5-3-9/h7-9,16H,2-6H2,1H3
- InChI Key: GTFQMLWSWCGZHW-UHFFFAOYSA-N
- SMILES: FC1=CC(=CC(=C1OC)CC1CCNCC1)F
Computed Properties
- Exact Mass: 241.12782049g/mol
- Monoisotopic Mass: 241.12782049g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 21.3Ų
4-(3,5-difluoro-2-methoxyphenyl)methylpiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1800449-1g |
4-[(3,5-difluoro-2-methoxyphenyl)methyl]piperidine |
1780671-87-5 | 1g |
$1100.0 | 2023-09-19 | ||
| Enamine | EN300-1800449-5g |
4-[(3,5-difluoro-2-methoxyphenyl)methyl]piperidine |
1780671-87-5 | 5g |
$3189.0 | 2023-09-19 | ||
| Enamine | EN300-1800449-10g |
4-[(3,5-difluoro-2-methoxyphenyl)methyl]piperidine |
1780671-87-5 | 10g |
$4729.0 | 2023-09-19 | ||
| Enamine | EN300-1800449-0.05g |
4-[(3,5-difluoro-2-methoxyphenyl)methyl]piperidine |
1780671-87-5 | 0.05g |
$924.0 | 2023-09-19 | ||
| Enamine | EN300-1800449-0.1g |
4-[(3,5-difluoro-2-methoxyphenyl)methyl]piperidine |
1780671-87-5 | 0.1g |
$968.0 | 2023-09-19 | ||
| Enamine | EN300-1800449-0.25g |
4-[(3,5-difluoro-2-methoxyphenyl)methyl]piperidine |
1780671-87-5 | 0.25g |
$1012.0 | 2023-09-19 | ||
| Enamine | EN300-1800449-0.5g |
4-[(3,5-difluoro-2-methoxyphenyl)methyl]piperidine |
1780671-87-5 | 0.5g |
$1056.0 | 2023-09-19 | ||
| Enamine | EN300-1800449-1.0g |
4-[(3,5-difluoro-2-methoxyphenyl)methyl]piperidine |
1780671-87-5 | 1g |
$1100.0 | 2023-06-02 | ||
| Enamine | EN300-1800449-2.5g |
4-[(3,5-difluoro-2-methoxyphenyl)methyl]piperidine |
1780671-87-5 | 2.5g |
$2155.0 | 2023-09-19 | ||
| Enamine | EN300-1800449-5.0g |
4-[(3,5-difluoro-2-methoxyphenyl)methyl]piperidine |
1780671-87-5 | 5g |
$3189.0 | 2023-06-02 |
4-(3,5-difluoro-2-methoxyphenyl)methylpiperidine Related Literature
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 4-(3,5-difluoro-2-methoxyphenyl)methylpiperidine
Professional Introduction to Compound with CAS No. 1780671-87-5 and Product Name: 4-(3,5-difluoro-2-methoxyphenyl)methylpiperidine
The compound with the CAS number 1780671-87-5 and the product name 4-(3,5-difluoro-2-methoxyphenyl)methylpiperidine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered attention for its potential applications in medicinal chemistry and drug development. The presence of a piperidine moiety combined with a 3,5-difluoro-2-methoxyphenyl substituent suggests a rich chemical space for exploration, particularly in the design of novel therapeutic agents.
Recent research in the area of fluorinated aromatic compounds has highlighted their role in enhancing the pharmacological properties of small molecules. The 3,5-difluoro-2-methoxyphenyl group introduces fluorine atoms, which are known to improve metabolic stability, binding affinity, and oral bioavailability. This is particularly relevant in the context of developing drugs that require efficient absorption and distribution within the body. The methylpiperidine component contributes to the compound's solubility and pharmacokinetic profile, making it a promising candidate for further investigation.
In the realm of drug discovery, piperidine derivatives have been extensively studied due to their versatility and biological activity. The 4-(3,5-difluoro-2-methoxyphenyl)methylpiperidine structure combines these attributes with the fluorinated phenyl ring, creating a scaffold that is well-suited for targeting various biological pathways. Current research indicates that this compound may exhibit inhibitory effects on enzymes and receptors involved in inflammatory responses, making it a potential candidate for therapeutic applications in conditions such as arthritis and autoimmune diseases.
One of the most compelling aspects of this compound is its potential to serve as a lead molecule for further drug development. The unique combination of functional groups allows for modifications that can fine-tune its pharmacological properties. For instance, the methoxy group on the phenyl ring can be modified to enhance receptor binding or metabolic stability, while the piperidine ring provides a framework for exploring different chemical libraries. This flexibility makes 4-(3,5-difluoro-2-methoxyphenyl)methylpiperidine an attractive starting point for medicinal chemists aiming to develop next-generation therapeutics.
Advances in computational chemistry have also played a crucial role in understanding the behavior of this compound. Molecular modeling studies suggest that the 3,5-difluoro-2-methoxyphenyl group interacts favorably with biological targets due to its electron-withdrawing properties and spatial orientation. These insights have guided experimental efforts to optimize the compound's activity and selectivity. Additionally, spectroscopic techniques such as NMR and mass spectrometry have been instrumental in confirming the structural integrity and purity of 4-(3,5-difluoro-2-methoxyphenyl)methylpiperidine, ensuring its suitability for further pharmacological testing.
The synthesis of this compound involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. Key steps include the introduction of fluorine atoms at specific positions on the aromatic ring and the coupling of the piperidine moiety to form the final structure. These synthetic strategies are supported by recent innovations in catalytic methods and green chemistry principles, which aim to improve efficiency and reduce environmental impact. The successful synthesis of 4-(3,5-difluoro-2-methoxyphenyl)methylpiperidine underscores the progress being made in synthetic organic chemistry and its direct impact on drug development.
As research continues to uncover new therapeutic targets and mechanisms, compounds like 4-(3,5-difluoro-2-methoxyphenyl)methylpiperidine will play an increasingly important role in addressing unmet medical needs. The combination of structural features that enhance pharmacological activity with those that improve pharmacokinetics makes this compound a valuable asset in pharmaceutical libraries. Furthermore, its potential to be modified into more potent derivatives ensures that it will remain at the forefront of drug discovery efforts for years to come.
In conclusion, 4-(3,5-difluoro-2-methoxyphenyl)methylpiperidine (CAS No. 1780671-87-5) represents a significant contribution to pharmaceutical chemistry. Its unique structural composition and promising biological activity position it as a key candidate for further development into novel therapeutic agents. As research progresses and new methodologies are developed, compounds like this will continue to drive innovation in drug discovery and provide hope for improved treatments across various medical conditions.
1780671-87-5 (4-(3,5-difluoro-2-methoxyphenyl)methylpiperidine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)